(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
The compound “(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine” belongs to a class of organic compounds known as aminopyridines . These are organic compounds containing a pyridine ring which bears an amine group .
Molecular Structure Analysis
The molecular structure of a similar compound, “1-(2-Chloro-3-pyridinyl)methanamine dihydrochloride”, has been reported . The molecular formula is C6H9Cl3N2, with an average mass of 215.508 Da and a monoisotopic mass of 213.983124 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(2-chloropyridin-3-yl)methanamine”, have been reported . It has a molecular weight of 142.586, a density of 1.2±0.1 g/cm3, a boiling point of 254.2±25.0 °C at 760 mmHg, and a melting point of 28-34 °C .
Scientific Research Applications
Luminescent Materials and Coordination Chemistry
Lanthanide complexes with planar aromatic tridentate nitrogen ligands, similar in structural relevance to "(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine," are used as luminescent building blocks for triple-helical structures. These complexes exhibit significant luminescence properties, making them suitable for applications in materials science and sensor technology (Piguet, Williams, Bernardinelli, & Buenzli, 1993).
Catalysis and Synthesis
Unsymmetrical NCN′ and PCN pincer palladacycles have been synthesized, where derivatives related to "this compound" undergo C–H bond activation. These compounds show good catalytic activity and selectivity in various reactions, highlighting their potential in facilitating diverse organic transformations (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Antimicrobial Applications
Compounds structurally related to "this compound" have been synthesized and evaluated for their antimicrobial activities. These studies demonstrate the potential of such compounds as antimicrobial agents, offering a foundation for developing new treatments against resistant pathogens (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
Corrosion Inhibition
Triazole derivatives, sharing a thematic structural similarity, have been investigated as corrosion inhibitors for mild steel in acidic media. Research in this area indicates that such compounds can effectively protect metal surfaces against corrosion, making them valuable in industrial applications (Ma, Qi, He, Tang, & Lu, 2017).
Photocytotoxicity for Therapeutic Applications
Iron(III) complexes featuring ligands related to "this compound" have been synthesized and evaluated for their photocytotoxic properties. These complexes exhibit significant activity in generating reactive oxygen species under red light, suggesting their potential in photodynamic therapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole motif have been widely explored and have shown significant interactions with various biological targets .
Mode of Action
It is known that 1,2,3-triazole derivatives can interact with their targets through various mechanisms, such as electrostatic interaction, pi-anion interaction, hydrogen bonding, and van der waals interaction .
Biochemical Pathways
1,2,3-triazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
1,2,3-triazole derivatives are known for their chemical stability, which could potentially enhance their bioavailability .
Result of Action
1,2,3-triazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
1,2,3-triazole derivatives are known for their chemical stability, which suggests that they may be relatively resistant to environmental factors .
Properties
IUPAC Name |
[1-(2-chloropyridin-3-yl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c9-8-7(2-1-3-11-8)14-5-6(4-10)12-13-14/h1-3,5H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBYCYFQTYZQFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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